BI 6015
Overview
Description
BI6015 is a chemical compound known for its role as an antagonist of hepatocyte nuclear factor 4 alpha.
Mechanism of Action
Target of Action
BI-6015 is an antagonist of the hepatocyte nuclear factor 4α (HNF4α) . HNF4α is a nuclear receptor that regulates gene expression in various cells, including intestinal cells, liver cells, and pancreas-β cells .
Mode of Action
BI-6015 represses the expression of known HNF4α target genes . It achieves this by decreasing HNF4α DNA binding . This interaction results in the inhibition of insulin promoter activity through HNF4α antagonism .
Biochemical Pathways
The primary biochemical pathway affected by BI-6015 is the HNF4α pathway. By inhibiting the expression of HNF4α target genes, BI-6015 disrupts the normal functioning of this pathway. The downstream effects of this disruption are still under investigation, but it is known that HNF4α plays a crucial role in metabolic homeostasis .
Result of Action
BI-6015 exhibits cytotoxic activity in a range of tumor cell lines, including human hepatocellular carcinoma . In vitro experiments have shown that BI-6015 is markedly toxic to Hep3B cells but spares primary hepatocytes . In vivo, BI-6015 induces loss of HNF4α expression and hepatic steatosis in mice .
Action Environment
The action of BI-6015 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent could impact the compound’s action, efficacy, and stability . .
Safety and Hazards
Future Directions
Imidazole derivatives have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, the future directions in the research of imidazole derivatives are promising and potentially valuable for treating incurable diseases .
Biochemical Analysis
Biochemical Properties
BI-6015 interacts with HNF4α, a transcription factor that regulates gene expression . By antagonizing HNF4α, BI-6015 inhibits the expression of HNF4α target genes . This interaction affects various biochemical reactions, particularly those related to glucose and lipid homeostasis .
Cellular Effects
BI-6015 has been shown to have cytotoxic effects on human hepatocellular carcinoma cells . It reduces endogenous insulin gene expression in T6PNE cells . In mice, BI-6015 induces hepatic steatosis, a condition characterized by fat accumulation in liver cells .
Molecular Mechanism
The molecular mechanism of BI-6015 involves its antagonistic action on HNF4α . It binds to HNF4α, inhibiting its ability to regulate the expression of target genes . This results in changes in gene expression, enzyme activity, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of BI-6015 have been studied over time in laboratory settings . It has been shown to induce hepatic steatosis in mice and reduce insulin gene expression in T6PNE cells
Dosage Effects in Animal Models
In animal models, the effects of BI-6015 vary with dosage . At concentrations up to 20 μM, BI-6015 has been shown to reduce endogenous insulin gene expression in T6PNE cells . In mice, injection of 10 and 30 mg/kg BI-6015 resulted in hepatic steatosis .
Metabolic Pathways
As an antagonist of HNF4α, BI-6015 likely impacts pathways regulated by HNF4α, which include those involved in glucose and lipid homeostasis .
Transport and Distribution
The transport and distribution of BI-6015 within cells and tissues have not been extensively studied. Given its role as an HNF4α antagonist, it is likely that BI-6015 interacts with cellular transport mechanisms that involve HNF4α .
Subcellular Localization
As an antagonist of HNF4α, a nuclear receptor, BI-6015 likely localizes to the nucleus where it interacts with HNF4α
Preparation Methods
The synthesis of BI6015 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Chemical Reactions Analysis
BI6015 undergoes several types of chemical reactions, including:
Oxidation: BI6015 can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in BI6015 can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The sulfonyl group in BI6015 can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BI6015 has several scientific research applications, including:
Cancer Research: BI6015 has been shown to exhibit cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma. .
Diabetes Research: BI6015 represses insulin promoter activity through antagonism of hepatocyte nuclear factor 4 alpha, making it a valuable tool for studying diabetes and related metabolic disorders
Gene Expression Studies: BI6015 is used to study the regulation of gene expression by hepatocyte nuclear factor 4 alpha in various cell types, including liver, pancreas, and intestinal cells
Comparison with Similar Compounds
BI6015 is unique in its high affinity for hepatocyte nuclear factor 4 alpha and its ability to selectively inhibit its activity. Similar compounds include:
BIM5078: Another antagonist of hepatocyte nuclear factor 4 alpha, but with different pharmacokinetic properties.
HNF4 alpha Antagonists: Other compounds that inhibit hepatocyte nuclear factor 4 alpha activity, but with varying degrees of potency and selectivity
BI6015 stands out due to its potent inhibitory effects and its applications in both cancer and diabetes research.
Properties
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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